Cas no 2171427-50-0 ((3R)-3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}butanoic acid)

(3R)-3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}butanoic acid
- EN300-1548815
- 2171427-50-0
- (3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid
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- Inchi: 1S/C28H36N2O5/c1-3-8-20(13-14-26(31)30-19(2)17-27(32)33)15-16-29-28(34)35-18-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,19-20,25H,3,8,13-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t19-,20?/m1/s1
- InChI Key: MVBBSBJOMRQRSI-FIWHBWSRSA-N
- SMILES: O(C(NCCC(CCC)CCC(N[C@H](C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 480.26242225g/mol
- Monoisotopic Mass: 480.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 14
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.8
(3R)-3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548815-0.5g |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1548815-10.0g |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1548815-5.0g |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1548815-1.0g |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1548815-2.5g |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1548815-5000mg |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1548815-500mg |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1548815-0.1g |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1548815-1000mg |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1548815-250mg |
(3R)-3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}butanoic acid |
2171427-50-0 | 250mg |
$3099.0 | 2023-09-25 |
(3R)-3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}butanoic acid Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on (3R)-3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}butanoic acid
Chemical Compound CAS No. 2171427-50-0: (3R)-3-{4-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethyl]heptanamido}butanoic Acid
The chemical compound with CAS No. 2171427-50-0, known as (3R)-3-{4-[2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl]heptanamido}butanoic acid, is a highly specialized molecule with significant applications in the field of organic chemistry and drug development. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a heptanamide chain, and a butanoic acid moiety. The stereochemistry at the 3R position adds an additional layer of complexity and specificity to its properties.
Recent advancements in peptide synthesis have highlighted the importance of protecting groups like the Fmoc group in solid-phase synthesis. The Fmoc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for peptide synthesis applications. In the case of this compound, the Fmoc group is attached to an ethyl chain, which further extends the functionality of the molecule. This structure suggests potential applications in the development of bioactive peptides or as intermediates in the synthesis of more complex molecules.
The heptanamide chain in this compound adds flexibility and hydrophobicity, which can influence its solubility and interactions with biological systems. The butanoic acid moiety at the terminus provides a carboxylic acid group, which can participate in various chemical reactions or serve as a binding site for other molecules. The combination of these structural features makes this compound a versatile building block in organic synthesis.
Recent studies have explored the use of similar compounds in drug delivery systems and as components in biocompatible materials. For instance, researchers have investigated the role of Fmoc-containing peptides in targeted drug delivery, where the Fmoc group serves as both a protective and functional moiety. Additionally, the stereochemistry at the 3R position could play a critical role in determining the biological activity of this compound, as stereochemistry often influences pharmacokinetics and efficacy.
In terms of synthesis, this compound likely involves multi-step processes that include peptide coupling reactions, protection/deprotection steps, and stereochemical control during formation. The use of advanced chromatographic techniques for purification would be essential to ensure high purity levels required for biological testing.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be employed to confirm the structure and purity of this compound. These analytical methods are critical for ensuring that the compound meets quality standards for use in research or therapeutic applications.
The potential applications of this compound are vast, ranging from academic research into peptide chemistry to industrial applications in pharmaceutical development. Its unique structure makes it a valuable tool for exploring new chemical space and developing innovative therapeutic agents.
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